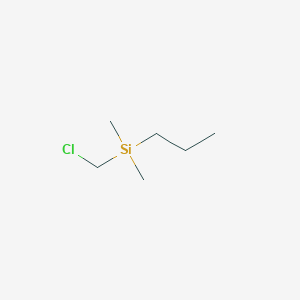
NSC 96789
Beschreibung
NSC 96789 is a compound cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database. The NCI database uses standardized protocols, such as the COMPARE algorithm, to identify compounds with similar biological activity profiles based on their half-maximal growth inhibition (GI₅₀) values .
Eigenschaften
CAS-Nummer |
3121-76-4 |
|---|---|
Molekularformel |
C6H15ClSi |
Molekulargewicht |
150.72 g/mol |
IUPAC-Name |
chloromethyl-dimethyl-propylsilane |
InChI |
InChI=1S/C6H15ClSi/c1-4-5-8(2,3)6-7/h4-6H2,1-3H3 |
InChI-Schlüssel |
KKLINDFMKIJPJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](C)(C)CCl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 96789 typically involves the reaction of chloromethylsilane with propylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chloromethylation reactions. These reactions are catalyzed by zinc iodide or other Lewis acids, such as aluminum chloride or boron trifluoride, to achieve high yields . The reaction is conducted in a solvent like dichloromethane at controlled temperatures to ensure optimal product formation.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 96789 undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl group can yield methylsilane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various silane derivatives with different functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include methylsilane derivatives.
Wissenschaftliche Forschungsanwendungen
NSC 96789 has several applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of NSC 96789 involves the reactivity of the chloromethyl group and the silicon atom. The chloromethyl group can undergo nucleophilic substitution reactions, while the silicon atom can form stable bonds with various organic and inorganic groups. These interactions enable the compound to participate in diverse chemical reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Methodological Insights for Comparative Studies
The evidence highlights standardized approaches for comparing NSC compounds:
COMPARE Algorithm : Quantifies similarity using GI₅₀ correlations across the NCI-60 cell line panel .
Structural Similarity Searches : Virtual screening of the NCI database identifies analogs with shared pharmacophores or docking scores .
In Vitro Validation : Top1 cleavage assays or transcription/translation inhibition assays confirm mechanistic overlap .
Q & A
Q. How to structure a grant proposal for this compound's mechanism-of-action studies?
- Methodological Answer :
- Hypothesis-Driven Aims : Link each aim to a testable hypothesis (e.g., "this compound inhibits [target] via allosteric modulation").
- Innovation Section : Highlight novel methodologies (e.g., single-cell proteomics) and gaps in existing literature .
- Preliminary Data : Include dose-response curves, target validation assays, and computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


